molecular formula C18H32N4O2 B12306191 (4aR,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one;(4aS,8aR)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one

(4aR,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one;(4aS,8aR)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one

Cat. No.: B12306191
M. Wt: 336.5 g/mol
InChI Key: IQNSCZWRNMHDIF-RXZNUWRWSA-N
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Description

The compound (4aR,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one and its stereoisomer (4aS,8aR)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one are organic compounds belonging to the class of naphthyridines These compounds are characterized by their bicyclic structure, which includes a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a naphthyridine derivative followed by cyclization. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic catalysts to facilitate the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of these compounds may involve more scalable methods such as catalytic hydrogenation or high-pressure reduction processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo a variety of chemical reactions, including:

    Oxidation: They can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the bicyclic ring system.

    Substitution: Various substitution reactions can introduce different functional groups into the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine, while nitration can be achieved using nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups into the structure.

Scientific Research Applications

These compounds have a wide range of applications in scientific research, including:

    Chemistry: They are used as intermediates in the synthesis of more complex organic molecules.

    Biology: Their unique structure makes them useful in studying enzyme interactions and receptor binding.

    Industry: They are used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which these compounds exert their effects often involves interactions with specific molecular targets such as enzymes or receptors. The bicyclic structure allows them to fit into binding sites and modulate the activity of these targets. The exact pathways involved can vary depending on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4aS,8aR)-1-Isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene
  • (1S,4aR,8aS)-1-Isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene

Uniqueness

The uniqueness of (4aR,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one and its stereoisomer lies in their specific stereochemistry, which can influence their reactivity and interactions with biological targets. This makes them valuable tools in both synthetic chemistry and biological research.

Properties

Molecular Formula

C18H32N4O2

Molecular Weight

336.5 g/mol

IUPAC Name

(4aR,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one;(4aS,8aR)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one

InChI

InChI=1S/2C9H16N2O/c2*1-11-8-4-5-10-6-7(8)2-3-9(11)12/h2*7-8,10H,2-6H2,1H3/t2*7-,8+/m10/s1

InChI Key

IQNSCZWRNMHDIF-RXZNUWRWSA-N

Isomeric SMILES

CN1[C@H]2CCNC[C@H]2CCC1=O.CN1[C@@H]2CCNC[C@@H]2CCC1=O

Canonical SMILES

CN1C2CCNCC2CCC1=O.CN1C2CCNCC2CCC1=O

Origin of Product

United States

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